molecular formula C20H15BrN8O B14927440 4-(4-bromophenyl)-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

4-(4-bromophenyl)-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

Cat. No.: B14927440
M. Wt: 463.3 g/mol
InChI Key: DKKRYJQZLZSYNE-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11,14-hexaene is a complex organic compound with a unique tetracyclic structure

Preparation Methods

The synthesis of 4-(4-bromophenyl)-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the tetracyclic core through a series of cyclization reactions, followed by the introduction of the bromophenyl and methylpyrazol groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of multiple nitrogen atoms makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired products are formed.

Scientific Research Applications

4-(4-bromophenyl)-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Comparison with Similar Compounds

Compared to other similar compounds, 4-(4-bromophenyl)-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene stands out due to its unique tetracyclic structure and the presence of multiple heteroatoms. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making each unique in its own right.

Properties

Molecular Formula

C20H15BrN8O

Molecular Weight

463.3 g/mol

IUPAC Name

4-(4-bromophenyl)-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

InChI

InChI=1S/C20H15BrN8O/c1-10-14-15(12-7-23-28(2)8-12)16-18-24-17(11-3-5-13(21)6-4-11)27-29(18)9-22-19(16)30-20(14)26-25-10/h3-9,15H,1-2H3,(H,25,26)

InChI Key

DKKRYJQZLZSYNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C3=C(N=CN4C3=NC(=N4)C5=CC=C(C=C5)Br)OC2=NN1)C6=CN(N=C6)C

Origin of Product

United States

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